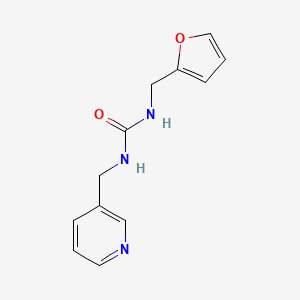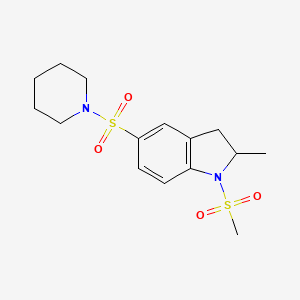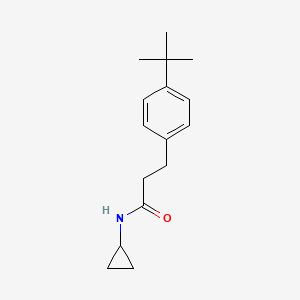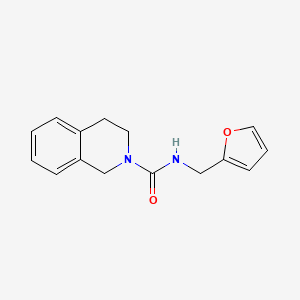
5-chloro-1,3-dimethyl-6-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
概要
説明
5-chloro-1,3-dimethyl-6-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-6-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The morpholin-4-ylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions may target the sulfonyl group or the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-chloro-1,3-dimethyl-6-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole, 5-nitrobenzimidazole, and 2-methylbenzimidazole share structural similarities.
Sulfonyl-containing compounds: Compounds such as sulfonamides and sulfonylureas have similar functional groups.
Uniqueness
5-chloro-1,3-dimethyl-6-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
特性
IUPAC Name |
5-chloro-1,3-dimethyl-6-morpholin-4-ylsulfonylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O4S/c1-15-10-7-9(14)12(8-11(10)16(2)13(15)18)22(19,20)17-3-5-21-6-4-17/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTQKVDQPVKHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(furan-2-ylmethyl)-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4443388.png)
![Methyl 1-[2-hydroxy-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B4443393.png)
![N-[(2-methyl-2H-indazol-3-yl)methyl]-N-(pyridin-4-ylmethyl)butan-2-amine](/img/structure/B4443401.png)
![methyl 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4443414.png)
![N-allyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4443422.png)




![2-methyl-N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443439.png)

![N-butyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443483.png)
![7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4443487.png)

